
3-Methylaminophthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylaminophthalimide is an organic compound with the molecular formula C9H8N2O2 It is a derivative of phthalimide, where a methylamino group is attached to the phthalimide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylaminophthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with methylamine. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylaminophthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-Methylaminophthalimide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It can be used as a fluorescent probe for studying biological systems. Its ability to interact with biomolecules makes it useful in imaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets may lead to the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Methylaminophthalimide involves its interaction with specific molecular targets. It can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: The parent compound, lacking the methylamino group.
N-Methylphthalimide: A similar compound with a methyl group attached to the nitrogen atom.
4-Aminophthalimide: Another derivative with an amino group at the fourth position.
Uniqueness
3-Methylaminophthalimide is unique due to the presence of the methylamino group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
5972-09-8 |
|---|---|
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
4-(methylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C9H8N2O2/c1-10-6-4-2-3-5-7(6)9(13)11-8(5)12/h2-4,10H,1H3,(H,11,12,13) |
InChI-Schlüssel |
NHDLTFGXURCZMY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC2=C1C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


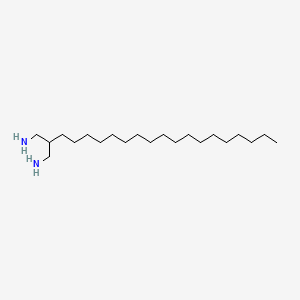
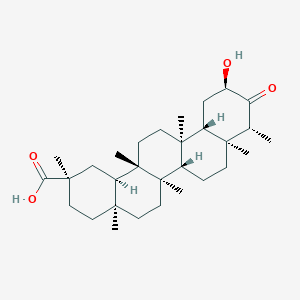
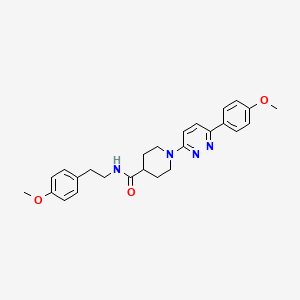
![7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one](/img/structure/B14128415.png)
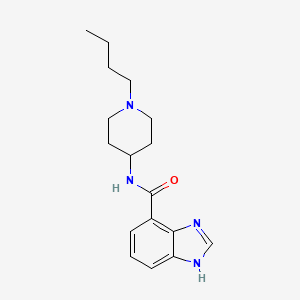
![2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)

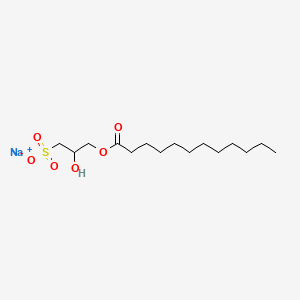
![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
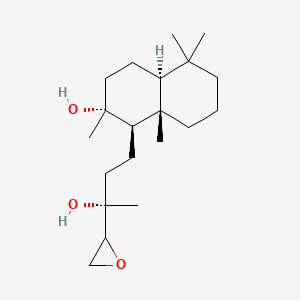
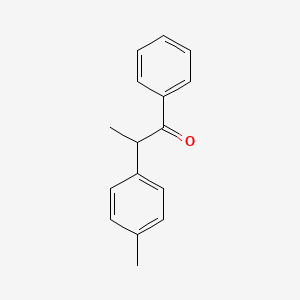
![2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14128467.png)
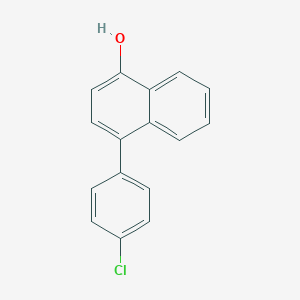
![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)
